REACTION_SMILES
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[CH3:1][N:2]([CH2:3][CH2:4][NH:5][C:6](=[O:7])[O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[c:13]1[n:14][cH:15][cH:16][cH:17][cH:18]1.[Cl:26][CH2:27][Cl:28].[F:19][C:20]([C:21](=[O:22])[OH:23])([F:24])[F:25]>>[CH3:1][N:2]([CH2:3][CH2:4][NH2:5])[c:13]1[n:14][cH:15][cH:16][cH:17][cH:18]1.[F:19][C:20]([C:21](=[O:22])[OH:23])([F:24])[F:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(CCNC(=O)OC(C)(C)C)c1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CN(CCN)c1ccccn1
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Name
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Type
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product
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Smiles
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O=C(O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |